

Commercial Suppliers of High-Purity Lofexidined4 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Lofexidine-d4Hydrochloride	
Cat. No.:	B13842915	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Lofexidine-d4 Hydrochloride, a critical reagent for research and development in the pharmaceutical sciences. Lofexidine-d4 Hydrochloride, a deuterated analog of the α 2-adrenergic receptor agonist Lofexidine, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its stable isotope label allows for precise quantification in complex biological matrices using mass spectrometry-based assays.

This document outlines the technical specifications from various commercial suppliers, details common analytical methodologies for quality control, and presents a logical workflow for the procurement and validation of this essential research compound.

Commercial Supplier Overview and Technical Data

Several reputable suppliers offer high-purity Lofexidine-d4 Hydrochloride for research purposes. While specific product details can vary between batches and suppliers, the following table summarizes typical quantitative data available from prominent vendors. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: Comparison of Typical Product Specifications for Lofexidine-d4 Hydrochloride



Supplier	Catalog Number (Example)	Purity (Typical)	Isotopic Enrichment (Typical)	Formulation	Storage Conditions
LGC Standards	TRC- L469392	>95% (HPLC) [1]	Not specified	Neat solid	-20°C[1]
Santa Cruz Biotechnolog y	sc-212063	Not specified	Not specified	Solid	Room Temperature
Simson Pharma Limited	L1140006	High Purity (CoA available)[2]	Not specified	Solid	Not specified
MedchemExp ress	HY-B1052S	Not specified	Not specified	Solid	4°C for short term, -20°C for long term
Pharmaffiliate s	PA STI 057000	High Purity (CoA available)	Not specified	Solid	Not specified

Note: "Not specified" indicates that the information is not readily available on the supplier's public website and would require direct inquiry or access to a batch-specific CoA.

Experimental Protocols for Quality Control

The quality and purity of Lofexidine-d4 Hydrochloride are paramount for its use as an internal standard. The following sections detail the typical experimental methodologies employed for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the chemical purity of Lofexidine-d4 Hydrochloride by separating it from potential impurities.

• Instrumentation: A standard HPLC system equipped with a UV detector is typically used.



- Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 μm particle size) is commonly employed.[3]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is used. A typical mobile phase composition could be a 75:25 (v/v) mixture of water and acetonitrile.[3]
- Flow Rate: A flow rate of approximately 1.0 mL/min is standard.
- Detection: UV detection at a wavelength of 274 nm is suitable for Lofexidine.
- Procedure: A known concentration of the Lofexidine-d4 Hydrochloride sample is dissolved in a suitable solvent (e.g., mobile phase) and injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate the purity. Impurities are identified as any additional peaks in the chromatogram.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of Lofexidine-d4 Hydrochloride and determining its isotopic enrichment.

- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is ideal.[2][4]
- Procedure for Structural Confirmation: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed m/z should correspond to the theoretical exact mass of the protonated Lofexidine-d4 molecule ([M+H]+).
- Procedure for Isotopic Enrichment: By analyzing the isotopic distribution of the molecular ion peak, the percentage of deuterium incorporation can be determined. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species are measured to calculate the isotopic purity.[2][4]



Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

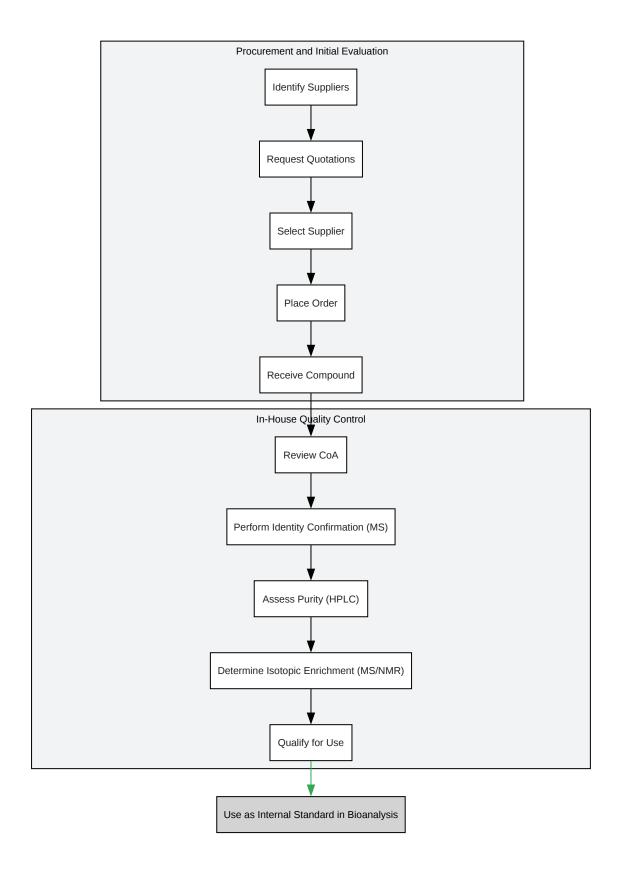
NMR spectroscopy is used to confirm the chemical structure of Lofexidine-d4 Hydrochloride and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- ¹H NMR: The ¹H NMR spectrum is used to verify the overall structure. The absence or significant reduction of signals at the positions of deuteration confirms the successful labeling.
- ¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
- ²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the presence and number of deuterium atoms in the molecule.[5]
- Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxided6 (DMSO-d6), is used to dissolve the sample.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts and processes relevant to the use of Lofexidine-d4 Hydrochloride in a research setting.

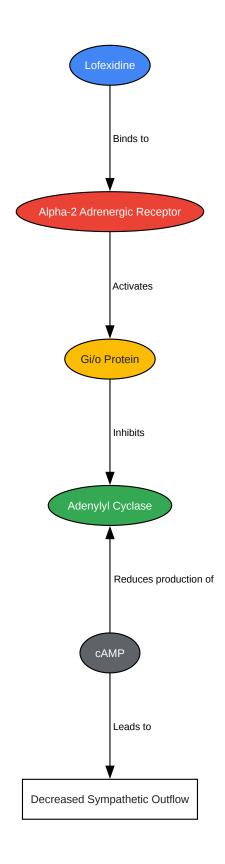




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Caption: Procurement and Quality Control Workflow for Lofexidine-d4 Hydrochloride.

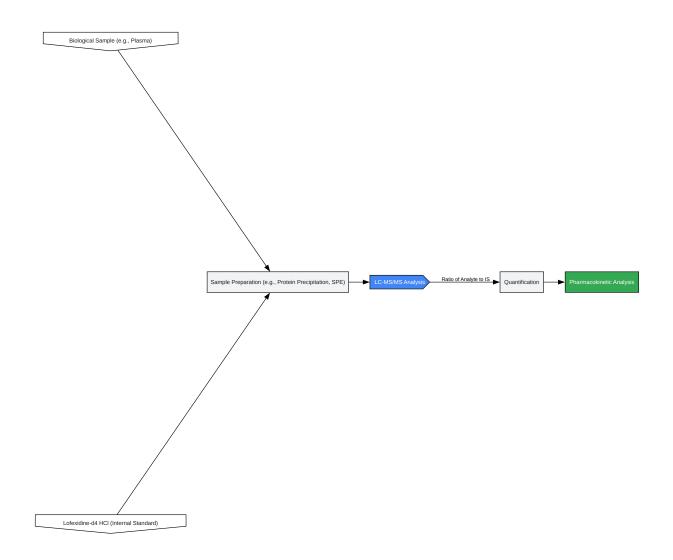




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Caption: Simplified Signaling Pathway of Lofexidine.





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Caption: Experimental Workflow for Bioanalysis using Lofexidine-d4 HCl.



Conclusion

High-purity Lofexidine-d4 Hydrochloride is an indispensable tool for researchers in drug metabolism and pharmacokinetics. While several commercial suppliers provide this material, it is crucial for the end-user to perform their own due diligence by requesting and reviewing lot-specific Certificates of Analysis and, where necessary, conducting in-house quality control to ensure the material is fit for its intended purpose. The analytical methods outlined in this guide provide a framework for the robust characterization of this important research compound.

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